molecular formula C14H18N2 B2814906 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine CAS No. 13808-26-9

1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine

Cat. No.: B2814906
CAS No.: 13808-26-9
M. Wt: 214.312
InChI Key: SEHOJJSPTBKDPV-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-phenylprop-2-yn-1-yl)piperazine is a piperazine derivative characterized by a methyl group at the 1-position and a 3-phenylpropynyl substituent at the 4-position of the piperazine ring. Piperazines are heterocyclic compounds with broad pharmacological applications, including anticancer, antioxidant, and antidiabetic activities, often derived from microbial biosynthesis or synthetic modifications . This article provides a detailed comparison of this compound with structurally related piperazine derivatives, focusing on synthesis, substituent effects, and biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(3-phenylprop-2-ynyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-15-10-12-16(13-11-15)9-5-8-14-6-3-2-4-7-14/h2-4,6-7H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHOJJSPTBKDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 3-phenyl-2-propynyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders. Its structural similarity to piperazine derivatives, which are known for their pharmacological activities, suggests that it may exhibit similar properties.

Case Study: Antidepressant Activity

Research indicates that compounds related to piperazine can act as serotonin reuptake inhibitors (SRIs), which are commonly used in the treatment of depression and anxiety disorders. A study published in PubMed highlights the structural features of piperazine derivatives that contribute to their pharmacological effects, suggesting that 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine could be a candidate for further investigation in this area .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthesis of Propargylamines

One notable application is in the synthesis of propargylamines through Michael addition reactions. The compound can be utilized as a reactant along with other alkyne derivatives to produce propargylamines, which are valuable intermediates in organic synthesis . The following table summarizes relevant synthetic pathways:

Entry Reagents Conditions Yield
1This compound + Methyl vinyl ketoneCu catalysis, ethanolHigh
2This compound + IodoalkyneUVA irradiation, MeCNModerate

The biological activity of this compound has been evaluated for its potential toxicological effects. Studies have shown that similar compounds can interact with lysosomal enzymes and may lead to phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes . Understanding these interactions is crucial for assessing the safety profile of new drugs derived from this compound.

Inhibition Studies

Inhibition studies have indicated that certain piperazine derivatives can affect lysosomal phospholipase A2 activity, which is linked to drug-induced phospholipidosis. This insight is essential for drug development as it helps predict potential side effects associated with new pharmaceutical agents .

Mechanism of Action

The mechanism of action of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it can interact with cellular receptors, leading to downstream signaling effects that result in its observed biological activities .

Comparison with Similar Compounds

Structures :

  • RSe-1 : 1-Methyl-4-(3-(phenylselanyl)propyl)piperazine
  • RSe-2 : 1-Methyl-4-(4-(phenylselanyl)butyl)piperazine

Key Differences :

  • The selenium atom replaces the propynyl carbon, enhancing antioxidant activity. These compounds modulate the ratio of •BMPO-OH to •BMPO-OOH radicals in superoxide reactions, suggesting a role in redox regulation .

Sulfonamide-Functionalized Piperazine: 1-Methyl-4-((4-nitrophenyl)sulfonyl)piperazine

Structure : Features a 4-nitrobenzenesulfonyl group at the 4-position.

Synthesis : Reacts 1-methylpiperazine with p-nitrobenzenesulfonyl chloride, yielding an 83.6% product .

Key Differences :

Kinase-Targeting Piperazine: 1-Methyl-4-(2-(trifluoromethyl)benzyl)piperazine

Structure : Contains a trifluoromethylbenzyl group.

Toxicity :

  • Highlights the importance of substituent selection for kinase selectivity and safety profiles.

Anticancer Purine Derivatives with Piperazine Substituents

Structure : 1-Methyl-4-(pyridin-4-yl)piperazine attached to a purine scaffold.

Piperazines with Spacer Groups

Examples :

  • 8ac: Ethylene spacer between piperazine and quinolone.
  • 8j : Methylene spacer.

Key Findings :

  • Spacer length and rigidity (e.g., propynyl vs. ethylene) significantly affect solubility and pKa. Propynyl’s triple bond may reduce conformational flexibility, enhancing target specificity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Key Activity Solubility (μM) Toxicity Concerns Reference
Target Compound 3-Phenylpropynyl Anticancer (inferred) Moderate* Not reported
RSe-1 3-(Phenylselanyl)propyl Antioxidant High Low
1-Methyl-4-(trifluoromethylbenzyl) 2-(Trifluoromethyl)benzyl Kinase inhibition Low Cardiovascular toxicity
8ac (quinolone derivative) Ethylene spacer Anticancer 80 (pH 2.0/6.5) None reported

Biological Activity

1-Methyl-4-(3-phenylprop-2-yn-1-yl)piperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a piperazine ring substituted with a phenylpropynyl moiety, which may contribute to its diverse biological effects. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

1. Antidepressant and Anxiolytic Effects

Research has indicated that piperazine derivatives exhibit significant antidepressant and anxiolytic properties. A study focusing on related compounds demonstrated that modifications in the piperazine structure could enhance binding affinity to serotonin receptors, which are crucial for mood regulation .

2. Anticonvulsant Activity

The anticonvulsant potential of piperazine derivatives has been explored extensively. In one study, derivatives similar to this compound were evaluated using the maximal electroshock seizure (MES) model in Wistar rats. The results indicated that certain structural modifications led to improved anticonvulsant efficacy compared to standard drugs .

3. Dopamine Transporter Binding

A notable area of interest is the compound's interaction with the dopamine transporter (DAT). Research on structurally related compounds has shown that modifications can significantly influence binding affinity to DAT and serotonin transporter (SERT). This suggests potential applications in treating cocaine addiction and other dopaminergic disorders .

Case Study 1: Antidepressant Activity

In a pharmacological evaluation, a series of piperazine derivatives were tested for their ability to modulate serotonin levels in animal models. The study found that compounds with phenyl substitutions exhibited enhanced antidepressant-like effects, supporting the hypothesis that the phenylpropynyl group may play a role in enhancing serotonergic activity .

Case Study 2: Anticonvulsant Screening

In another investigation, various piperazine derivatives were screened for anticonvulsant activity using the MES model. The results indicated that specific substitutions on the piperazine ring significantly increased protective effects against seizures, highlighting the importance of structural optimization in developing effective anticonvulsants .

Data Tables

Biological Activity Effectiveness Reference
AntidepressantSignificant
AnxiolyticModerate
AnticonvulsantHigh
DAT Binding AffinityHigh

Q & A

Q. What are the optimized synthetic routes for 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves alkylation of the piperazine core using propargyl bromide derivatives. For example, a validated procedure involves reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF under basic conditions (K₂CO₃) at room temperature for 6–7 hours . Key factors affecting yield include:

  • Solvent choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution.
  • Catalyst/base: Alkali carbonates (K₂CO₃) improve deprotonation efficiency.
  • Purification: Column chromatography with silica gel (ethyl acetate:hexane, 1:8) is critical for isolating high-purity products .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR are used to confirm the piperazine backbone and substituent positions. For example, the propargyl group’s terminal proton appears as a triplet near δ 2.5 ppm, while aromatic protons from the phenyl group resonate between δ 7.2–7.8 ppm .
  • Mass spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 315.02 for a related anthracene-containing analog) .

Q. What are the common chemical modifications to enhance this compound’s stability or solubility?

Answer:

  • Derivatization: Introducing electron-withdrawing groups (e.g., sulfonyl or acyl moieties) improves metabolic stability. For example, methanesulfonyl groups on the piperazine nitrogen increase resistance to oxidative degradation .
  • Solubility enhancement: Methoxy or hydroxyl substituents on the phenyl ring improve aqueous solubility via hydrogen bonding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in this compound class?

Answer: SAR studies should systematically vary substituents and analyze pharmacological outcomes:

  • Key regions for modification:
    • Propargyl chain: Replacing the phenyl group with heteroaromatic rings (e.g., pyridine) alters receptor affinity .
    • Piperazine nitrogen: Methyl vs. bulkier alkyl groups (e.g., ethylsulfonyl) modulate steric hindrance and binding kinetics .
  • Methodology:
    • Molecular docking: Predict interactions with target proteins (e.g., dopamine receptors) using software like AutoDock Vina .
    • Biological assays: Radioligand binding assays quantify affinity (e.g., IC₅₀ values) for receptors like 5-HT₁A or σ receptors .

Q. How do computational methods resolve contradictions in experimental data for this compound’s mechanism of action?

Answer: Discrepancies between in vitro and in vivo efficacy often arise from off-target effects or metabolic instability. Strategies include:

  • Density functional theory (DFT): Calculate electron distribution to predict reactive sites prone to metabolic oxidation .
  • Molecular dynamics simulations: Model compound-receptor interactions over time to identify transient binding modes not captured in static crystal structures .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Asymmetric catalysis: Use chiral palladium catalysts in Sonogashira coupling reactions to control stereochemistry during propargyl group attachment .
  • Process optimization: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale purification .

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